molecular formula C17H19N5O3 B2559390 N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide CAS No. 1396873-32-7

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2559390
CAS No.: 1396873-32-7
M. Wt: 341.371
InChI Key: SJVUWBYXUBSVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-Morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a chemical compound designed for research applications, particularly in the study of cellular stress responses. This benzamide analog features a morpholinopyrimidine moiety, a structural characteristic known to be of interest in medicinal chemistry exploration. The compound is provided for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers investigating endoplasmic reticulum (ER) stress pathways may find this compound particularly valuable. ER stress-induced pancreatic β-cell dysfunction is a significant mechanism contributing to the development of diabetes . Compounds with structural similarities to this benzamide derivative have demonstrated protective effects against ER stress in pancreatic β-cells, preserving cell viability under stressful conditions . The molecular structure incorporates a morpholino group attached to a pyrimidine ring, which may influence the compound's physicochemical properties and biological activity. This specific structural configuration distinguishes it from related research compounds. When handling this material, researchers should employ appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment. Proper storage conditions should be maintained to preserve compound stability and purity. For comprehensive product handling, storage, and safety information, researchers should consult the associated Safety Data Sheet prior to use.

Properties

IUPAC Name

N-[2-[(2-morpholin-4-ylpyrimidin-5-yl)amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-15(12-18-16(24)13-4-2-1-3-5-13)21-14-10-19-17(20-11-14)22-6-8-25-9-7-22/h1-5,10-11H,6-9,12H2,(H,18,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVUWBYXUBSVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Morpholinopyrimidine Intermediate: This step involves the reaction of morpholine with a pyrimidine derivative under controlled conditions.

    Coupling Reaction: The intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the desired compound.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often incorporating automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide to analogs from the evidence, focusing on structural variations and their implications for activity and pharmacokinetics.

Core Structure and Linker Modifications

Compound Core Structure Linker Key Substituents Inferred Properties
This compound (Target) Benzamide Ethyl with urea bridge 2-Morpholinopyrimidine Enhanced solubility (morpholine), kinase selectivity (pyrimidine)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide Vinyl-thiazolidinedione Thiazolidinedione Potential for antidiabetic or anti-inflammatory activity
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide Ethyl-thioether Thiazole, nitro group Likely cytotoxic (nitro group) or antiviral (thiazole)

Key Observations:

  • The target compound’s morpholinopyrimidine group distinguishes it from thiazole- or isoxazole-containing analogs in .
  • The urea bridge in the target compound may confer stronger hydrogen-bonding interactions with targets (e.g., kinases) compared to the thioether or vinyl linkers in analogs.

Heterocyclic Substituent Variations

Compound Heterocycle Functional Groups Therapeutic Implications
Target Compound 2-Morpholinopyrimidine Morpholine, pyrimidine Kinase inhibition (e.g., PI3K/mTOR pathways)
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide Thiazole, pyridine Cyano, thioether Antiviral or antiproliferative activity
(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...] Pyrimidinone Phenoxy, dimethylphenyl Protease inhibition (e.g., HIV-1)

Key Observations:

  • The target’s pyrimidine ring may mimic ATP in kinase binding pockets, whereas thiazole or isoxazole groups in analogs (e.g., ) could target viral proteases or tubulin.
  • Morpholine in the target compound reduces metabolic oxidation compared to methylthio groups, which are prone to glutathione conjugation .

Biological Activity

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. This article synthesizes findings from various studies to elucidate the biological activity and mechanisms of action of this compound.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety, which is significant for its biological activity. The general structure can be represented as follows:

N 2 2 morpholinopyrimidin 5 yl amino 2 oxoethyl benzamide\text{N 2 2 morpholinopyrimidin 5 yl amino 2 oxoethyl benzamide}

This structure is characterized by the presence of a morpholine ring, which contributes to its pharmacological properties.

1. Inhibition of ER Stress-Induced Cell Death

One of the primary biological activities observed for this compound is its protective effect against endoplasmic reticulum (ER) stress-induced cell death, particularly in pancreatic β-cells. Research indicates that this compound analogs exhibit significant β-cell protective activity against ER stressors such as tunicamycin (Tm), thapsigargin (TG), and brefeldin A (BFA) .

Key Findings:

  • Maximal Activity : The compound demonstrated maximal protective activity at concentrations as low as 0.1 μM.
  • Mechanism : It inhibits the activation of apoptotic pathways, as evidenced by reduced levels of cleaved caspase-3 and PARP in treated cells .

2. Structure-Activity Relationship (SAR)

Studies have explored various derivatives of this compound to identify optimal substituents that enhance its biological activity. For instance, modifications on the phenyl ring significantly affect potency, with certain substitutions yielding up to 88% maximum activity .

Compound VariantMax Activity (%)EC50 (μM)
Original Compound1000.1 ± 0.01
Variant with 4-CF38813 ± 1
Variant with 4-SO2NH2Moderate (~45%)18.6 ± 4

Case Study: Diabetes Treatment

In a study focused on diabetes, derivatives of this compound were tested for their ability to protect pancreatic β-cells from apoptosis induced by ER stress. The results indicated that these compounds could significantly enhance cell viability under stress conditions, suggesting their potential as therapeutic agents in diabetes management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.